ethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate
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Description
Ethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate is a chemical compound with the molecular formula C12H18N2O4S . It is a derivative of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of cyanoacetamides, such as this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of this compound includes a cyano group (CN), a sulfonyl group (SO2), and an azepane ring, which is a seven-membered heterocyclic compound containing one nitrogen atom .Chemical Reactions Analysis
Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Stereochemical Control in Synthesis
Ethyl [(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl acetate and related compounds are used in stereochemically controlled cyclopropanation of olefins. This process is important for the synthesis of complex molecules like l-DCG-IV, an agonist of metabotropic glutamate receptors, demonstrating its utility in the development of new synthetic protocols for biologically active compounds (马大为 et al., 1999).
Enantioselective Total Synthesis
The compound plays a role in enantioselective total synthesis, such as the first synthesis of (-)-acetylaranotin, a dihydrooxepine-containing compound. Key steps like azomethine ylide (1,3)-dipolar cycloaddition reaction are critical for setting absolute and relative stereochemistry, demonstrating its application in creating complex molecular structures (Codelli, Puchlopek, & Reisman, 2012).
Tautomeric Studies and Reactions
Ethyl [(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl acetate is involved in studying tautomeric forms and their decomposition, as seen in the research of ethyl (1,2-benzisothiazol-3-yl)cyanoacetate. These studies are essential for understanding chemical reactivity and stability, which have implications in various fields like pharmaceuticals and materials science (Carrington, Clarke, Hughes, & Scrowston, 1972).
Characterization and Bioactive Potentials
Studies involving the compound also include the characterization and investigation of bioactive potentials of secondary metabolites. This is important for understanding the biological activities and potential therapeutic applications of various natural compounds (Chakraborty & Joy, 2019).
Amino Acid Analysis
The compound is used in amino acid analysis. For example, in the development of solvents for the ninhydrin reaction, which is a fundamental process in amino acid quantification, highlighting its role in biochemical analysis and research (Moore, 1968).
Multicomponent Cycloaddition Reactions
It's utilized in multicomponent cycloaddition reactions for synthesizing biologically active compounds like 1,4-diazepines. This demonstrates its utility in creating diverse chemical structures, which is crucial in medicinal chemistry and drug discovery (Lee, Han, Shin, & Yoo, 2014).
Esterification Kinetics and Process Simulation
The compound is relevant in studies of esterification kinetics and process simulation, like in the production of ethyl acetate. This highlights its role in understanding and improving industrial chemical processes (He, Zou, Dong, Muhammad, Subhan, & Tong, 2018).
Properties
IUPAC Name |
ethyl 2-[(Z)-azepan-2-ylidene(cyano)methyl]sulfonylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-2-18-12(15)9-19(16,17)11(8-13)10-6-4-3-5-7-14-10/h14H,2-7,9H2,1H3/b11-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZOGSWHGMCYLT-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C(=C1CCCCCN1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CS(=O)(=O)/C(=C\1/CCCCCN1)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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